molecular formula C4H8O4 B3180268 (2S)-2-Hydroxy-3-methoxypropanoic acid CAS No. 140460-44-2

(2S)-2-Hydroxy-3-methoxypropanoic acid

Cat. No.: B3180268
CAS No.: 140460-44-2
M. Wt: 120.1 g/mol
InChI Key: JFISKVPZHADVPM-VKHMYHEASA-N
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Description

(2S)-2-Hydroxy-3-methoxypropanoic acid, also known as lactic acid methyl ether, is an organic compound with the molecular formula C4H8O4. It is a chiral molecule with two enantiomers, and the (2S) configuration refers to the specific spatial arrangement of its atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-Hydroxy-3-methoxypropanoic acid can be synthesized through several methods. One common approach involves the esterification of lactic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then hydrolyzed to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the fermentation of carbohydrates by specific strains of bacteria, such as Lactobacillus species. The fermentation process produces lactic acid, which is then esterified with methanol and subsequently hydrolyzed to obtain the final product. This method is favored due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxy-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

(2S)-2-Hydroxy-3-methoxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a substrate in enzymatic studies and metabolic research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of biodegradable polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-Hydroxy-3-methoxypropanoic acid exerts its effects depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: Shares a similar structure but lacks the methoxy group.

    Glycolic Acid: Contains a hydroxyl group but differs in its carbon chain length.

    Mandelic Acid: Has a similar hydroxyl group but features an aromatic ring.

Uniqueness

(2S)-2-Hydroxy-3-methoxypropanoic acid is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups. These features contribute to its distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

(2S)-2-hydroxy-3-methoxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-8-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFISKVPZHADVPM-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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